molecular formula C9H16O3 B3117048 (R)-tert-butyl 3-hydroxypent-4-enoate CAS No. 220861-37-0

(R)-tert-butyl 3-hydroxypent-4-enoate

Cat. No.: B3117048
CAS No.: 220861-37-0
M. Wt: 172.22 g/mol
InChI Key: OBFPCKWYDQCBHO-ZETCQYMHSA-N
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Description

(R)-tert-butyl 3-hydroxypent-4-enoate (CAS 220861-37-0) is a valuable chiral synthon in organic and medicinal chemistry research. This compound serves as a critical precursor in the synthesis of complex bioactive molecules. Its primary research value lies in its role as a key intermediate for the fatty acid moiety of Rhamnolipids, a class of glycolipidic biosurfactants with significant potential as eco-friendly agrochemicals and biosurfactants . The synthetic pathway to these 3-hydroxy-fatty acid chains leverages the inherent chirality of the starting material to achieve the desired (R)-configuration, avoiding the need for additional enantioselective reactions . The structure features a terminal alkene and a tert-butyl-protected carboxyl group, making it a versatile handle for further chemical modifications, most notably through cross-metathesis reactions to extend the carbon chain . This application is crucial for constructing libraries of analogs to establish structure-activity relationships (SAR) . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (3R)-3-hydroxypent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-5-7(10)6-8(11)12-9(2,3)4/h5,7,10H,1,6H2,2-4H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFPCKWYDQCBHO-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220861-37-0
Record name tert-butyl (R)-3-hydroxypent-4-enoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl 3-hydroxypent-4-enoate typically involves the esterification of ®-3-hydroxypent-4-enoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of ®-tert-butyl 3-hydroxypent-4-enoate may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts and solvents are recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl 3-hydroxypent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ®-tert-butyl 3-oxopent-4-enoate.

    Reduction: The double bond in the pent-4-enoate moiety can be reduced to form ®-tert-butyl 3-hydroxypentanoate.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are often used for converting the hydroxyl group to a halide.

Major Products Formed

    Oxidation: ®-tert-butyl 3-oxopent-4-enoate

    Reduction: ®-tert-butyl 3-hydroxypentanoate

    Substitution: ®-tert-butyl 3-halopent-4-enoate

Scientific Research Applications

®-tert-butyl 3-hydroxypent-4-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases and hydrolases.

    Medicine: It serves as a building block for the synthesis of potential drug candidates, especially those targeting metabolic pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of ®-tert-butyl 3-hydroxypent-4-enoate depends on its specific application. In enzymatic reactions, the compound may act as a substrate for esterases, which catalyze the hydrolysis of the ester bond to produce ®-3-hydroxypent-4-enoic acid and tert-butyl alcohol. The molecular targets and pathways involved vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stability Applications
This compound C₉H₁₆O₃ 172.23 Hydroxyl, alkene, tert-butyl High (steric protection) Chiral intermediates, drug synthesis
tert-butyl 3-hydroxybutyrate C₈H₁₆O₃ 160.21 Hydroxyl, ester, tert-butyl Moderate Polymer precursors, flavorants
(S)-methyl 3-hydroxypent-4-enoate C₆H₁₀O₃ 130.14 Hydroxyl, alkene, methyl Low (prone to hydrolysis) Short-chain synthons
ethyl 4-hydroxypent-2-enoate C₇H₁₂O₃ 144.17 Hydroxyl, alkene, ethyl Moderate Biodegradable plasticizers

Steric and Electronic Effects

  • tert-butyl vs. methyl/ethyl groups: The tert-butyl group in this compound provides superior steric shielding compared to methyl or ethyl esters, reducing susceptibility to nucleophilic attack and enzymatic degradation . This makes it preferable for multi-step syntheses requiring prolonged stability.
  • Hydroxyl positioning: The hydroxyl group at the third carbon distinguishes it from analogs like ethyl 4-hydroxypent-2-enoate, where the hydroxyl’s position alters hydrogen-bonding interactions and reactivity in asymmetric catalysis.

Solubility and Reactivity

  • Solubility: The tert-butyl group reduces polarity, rendering this compound less water-soluble than methyl or ethyl analogs. This property is advantageous in non-polar reaction media.
  • Alkene reactivity: The pent-4-enoate alkene is less strained than pent-2-enoate derivatives, enabling controlled regioselective reactions (e.g., epoxidation at the 4-position) .

Biological Activity

(R)-tert-butyl 3-hydroxypent-4-enoate is an organic compound characterized by its chiral nature, featuring a hydroxyl group and a double bond. This unique structure not only makes it a versatile intermediate in organic synthesis but also positions it as a potential candidate for various biological applications. This article explores the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C9_9H16_{16}O3_3
  • Molecular Weight : 172.22 g/mol
  • SMILES : CC(C)(C)OC(=O)CC@HO
  • InChIKey : OBFPCKWYDQCBHO-ZETCQYMHSA-N

The biological activity of this compound is primarily attributed to its functional groups, which allow for various interactions with biological targets. The hydroxyl group can facilitate hydrogen bonding, while the double bond may participate in nucleophilic addition reactions.

Biochemical Pathways

Research indicates that this compound may influence several biochemical pathways:

  • Enzyme Interactions : It is suggested that this compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism and the biotransformation of various compounds.
  • Cellular Effects : Studies have shown that the compound can modulate cell signaling pathways and gene expression, impacting cellular processes such as proliferation and apoptosis .

Antimicrobial Potential

Recent studies have explored the antimicrobial properties of this compound. It has been noted for its effectiveness against various bacterial strains, contributing to ongoing research into its potential as an antibiotic agent .

Case Study: Kinetic Resolution

A notable case study involved the kinetic resolution of racemic this compound using lipase, which resulted in the purification of the active enantiomer. This process highlighted its potential applications in drug development, particularly in creating compounds with enhanced therapeutic efficacy .

Comparative Analysis

The following table summarizes related compounds and their features compared to this compound:

Compound NameKey Features
(R)-tert-butyl 3-hydroxypentanoateLacks double bond; less reactive
(R)-tert-butyl 3-oxopent-4-enoateContains carbonyl group instead of hydroxyl
(R)-tert-butyl 3-halopent-4-enoateFeatures halogen atom replacing hydroxyl

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for assessing its bioavailability and therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play crucial roles in determining its efficacy in clinical applications.

Future Research Directions

While preliminary studies indicate promising biological activities for this compound, further research is necessary to fully elucidate its mechanisms of action and therapeutic applications. Future investigations should focus on:

  • In Vivo Studies : To assess the compound's efficacy and safety in living organisms.
  • Mechanistic Studies : To understand how it interacts at the molecular level with various biological targets.
  • Formulation Development : To explore potential formulations that could enhance its bioavailability and therapeutic effects.

Q & A

Q. What are the primary synthetic routes for preparing enantiomerically pure (R)-tert-butyl 3-hydroxypent-4-enoate?

Methodological Answer: The most efficient approach involves enzymatic resolution of racemic tert-butyl 3-hydroxypent-4-enoate using Amano Lipase PS in pentane with vinyl acetate as an acyl donor. This method achieves 47% yield and 99:1 enantiomeric ratio (er) for the (R)-enantiomer. Critical parameters include:

  • Reaction conditions : 30°C, 24 hours, 4 Å molecular sieves to absorb moisture .
  • Purification : Flash chromatography (pentane/Et₂O gradient) to isolate the product.
ParameterValue
Starting materialRacemic tert-butyl 3-hydroxypent-4-enoate
CatalystAmano Lipase PS
SolventPentane
Temperature30°C
Yield (R-enantiomer)47%
Enantiomeric ratio (er)99:1

Q. How is the enantiomeric purity of this compound validated experimentally?

Methodological Answer: Enantiomeric excess (ee) is determined via chiral HPLC or NMR spectroscopy using chiral shift reagents. For example, the enzymatic resolution product (99:1 er) can be analyzed against a racemic standard to confirm optical purity .

Q. What are the critical storage conditions to maintain the stability of this compound?

Methodological Answer: While specific data on this compound is limited, analogous tert-butyl esters require storage under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture or heat .

Advanced Research Questions

Q. How can molecular dynamics simulations predict the conformational behavior of this compound?

Methodological Answer: Computational studies using 3D molecular dynamics (e.g., similarity scoring) reveal structural analogs with ≥75% similarity, such as bicyclic lactones or acrylates. These models predict reactivity in catalytic systems or interactions with biological targets .

Compound SimilarityStructureSimilarity Score
6-Oxabicyclo[3.2.1]oct-3-en-7-oneBicyclic lactone0.71
7-Oxabicyclo[4.1.0]heptan-3-ylmethyl acrylateAcrylate derivative0.69

Q. What catalytic strategies enhance enantioselective synthesis of this compound?

Methodological Answer: Kinetic resolution using immobilized lipases (e.g., Amano PS) is superior to chemical catalysts due to milder conditions and higher selectivity. Key optimizations include:

  • Solvent selection : Non-polar solvents (pentane) improve enzyme activity .
  • Acyl donor : Vinyl acetate minimizes side reactions.
  • Temperature control : 30°C balances reaction rate and enzyme stability.

Q. How do structural modifications of the tert-butyl group impact the compound’s reactivity in asymmetric synthesis?

Methodological Answer: The tert-butyl group acts as a steric shield , protecting the hydroxyl moiety during nucleophilic reactions. Comparative studies with methyl or benzyl esters show reduced enantioselectivity due to diminished steric hindrance .

Q. What analytical challenges arise in characterizing this compound, and how are they resolved?

Methodological Answer: Challenges include:

  • Overlapping NMR signals : Use COSY or NOESY to resolve stereochemical assignments.
  • Low volatility for GC-MS : Derivatize with trimethylsilyl (TMS) groups to enhance volatility .

Q. How does the compound’s stereochemistry influence its application in natural product synthesis?

Methodological Answer: The (R)-configuration is critical for constructing chiral centers in macrolides or polyketides. For example, it serves as a precursor in the synthesis of (–)-Disorazole C1, where stereochemical fidelity ensures biological activity .

Q. What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

  • Use explosion-proof equipment and ground metal containers to prevent static discharge.
  • Avoid sparks/open flames (tert-butyl esters are often flammable).
  • Wear PPE (gloves, goggles) due to potential irritant properties .

Q. How can computational tools aid in designing novel derivatives of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations predict electronic effects of substituents, while molecular docking identifies potential biological targets. For instance, analogs with increased electrophilicity at the double bond show enhanced reactivity in Diels-Alder reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.